1-(4-Hydroxy-2,5-dimethylphenyl)butan-1-one

Description

Properties

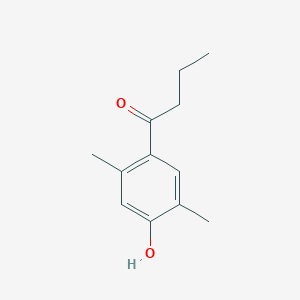

Molecular Formula |

C12H16O2 |

|---|---|

Molecular Weight |

192.25 g/mol |

IUPAC Name |

1-(4-hydroxy-2,5-dimethylphenyl)butan-1-one |

InChI |

InChI=1S/C12H16O2/c1-4-5-11(13)10-6-9(3)12(14)7-8(10)2/h6-7,14H,4-5H2,1-3H3 |

InChI Key |

FZAOSFFSHBBYCE-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)C1=C(C=C(C(=C1)C)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Hydroxy-2,5-dimethylphenyl)butan-1-one typically involves the alkylation of 4-hydroxy-2,5-dimethylphenol with a suitable butanone derivative. One common method includes the use of Friedel-Crafts alkylation, where an acid catalyst such as aluminum chloride (AlCl3) is employed to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the desired temperature and pressure, ensuring efficient conversion of reactants to the target product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Hydroxy-2,5-dimethylphenyl)butan-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group in the butanone chain can be reduced to an alcohol.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Oxidation: Formation of 1-(4-oxo-2,5-dimethylphenyl)butan-1-one.

Reduction: Formation of 1-(4-hydroxy-2,5-dimethylphenyl)butanol.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

1-(4-Hydroxy-2,5-dimethylphenyl)butan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxy-2,5-dimethylphenyl)butan-1-one involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Comparative Data for Selected Aromatic Hydroxyketones

Key Observations:

Chain Length vs. Bioactivity: Longer alkyl chains (e.g., nonanone) correlate with antimicrobial properties, likely due to enhanced lipid solubility .

Substituent Positioning : Para-hydroxyl groups (as in the target compound) may stabilize the molecule via intramolecular hydrogen bonding, whereas ortho-substituted analogs (e.g., 1-(2-Hydroxyphenyl)-3-methylbutan-1-one) could exhibit different reactivity profiles .

Industrial Relevance: Shorter-chain derivatives (e.g., octanone) are preferred in thermographic materials due to optimal melting points (80 °C) .

Biological Activity

1-(4-Hydroxy-2,5-dimethylphenyl)butan-1-one is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, synthesizing findings from various research sources.

Chemical Structure and Properties

The molecular structure of this compound features a butanone backbone with a hydroxyl group and a dimethyl-substituted phenyl ring. This configuration is crucial for its biological activity.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of the hydroxyl group enhances the ability to scavenge free radicals, which can protect cells from oxidative stress.

Anticancer Activity

Several studies have identified compounds with structural similarities to this compound as effective against various cancer cell lines. For instance, compounds that feature a phenolic structure have demonstrated cytotoxic effects in vitro against breast and colon cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 | 15.2 | Apoptosis |

| Study B | HT-29 | 12.5 | Cell Cycle Arrest |

Anti-inflammatory Effects

Compounds similar to this compound have shown anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity is beneficial in conditions like arthritis and other inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The hydroxyl group plays a significant role in neutralizing free radicals.

- Inhibition of Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer progression.

- Gene Expression Modulation : Some studies suggest that these compounds can modulate the expression of genes related to apoptosis and cell proliferation.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of several phenolic compounds, including derivatives of this compound. The results indicated a significant reduction in cell viability in MCF-7 breast cancer cells after treatment with low micromolar concentrations.

Case Study 2: Anti-inflammatory Effects

In another investigation, an animal model was used to assess the anti-inflammatory properties of related compounds. The treatment group exhibited reduced swelling and lower levels of inflammatory markers compared to the control group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.